![molecular formula C20H11Cl3N2O3 B5031240 1-(4-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5031240.png)
1-(4-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazolidinedione compounds involves regiospecific reactions, where the correct identification of the regioisomer formed is critical. Techniques such as single-crystal X-ray analysis have been pivotal in unambiguously determining the structures of such compounds (Kumarasinghe, Hruby, & Nichol, 2009). This method is essential for compounds where spectroscopic techniques alone do not suffice for structural determination.
Molecular Structure Analysis
The molecular structure of compounds closely related to the subject compound has been extensively analyzed through crystallography. Studies reveal diverse conformational features and crystal packing influenced by weak C-H...A interactions and classical hydrogen bonding, providing insights into the solid-state behavior of these molecules (Aydın et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrazolidinedione derivatives typically include cyclocondensation and sulfenylation reactions. These reactions are essential for introducing various substituents that affect the compound's reactivity and functionality. For instance, novel tolylthiopyrazol derivatives have been synthesized through direct sulfenylation, highlighting the versatility of these compounds in chemical synthesis (Kamani et al., 2019).
properties
IUPAC Name |
(4Z)-1-(4-chlorophenyl)-4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O3/c21-11-1-4-13(5-2-11)25-20(27)16(19(26)24-25)10-14-6-8-18(28-14)15-7-3-12(22)9-17(15)23/h1-10H,(H,24,26)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRXVTUFDMASED-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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